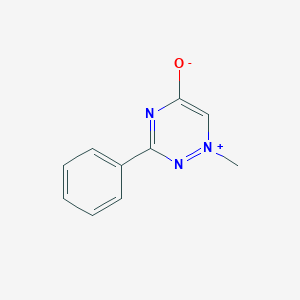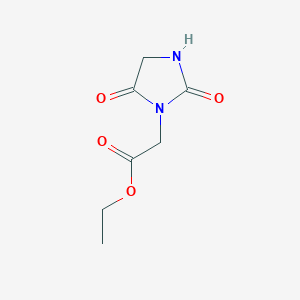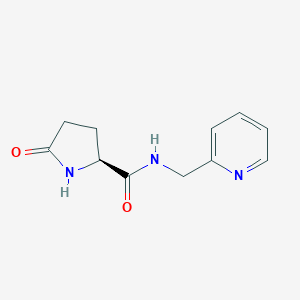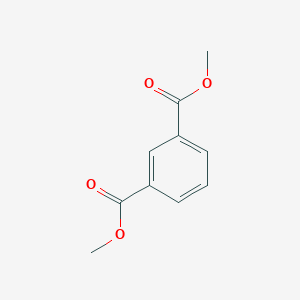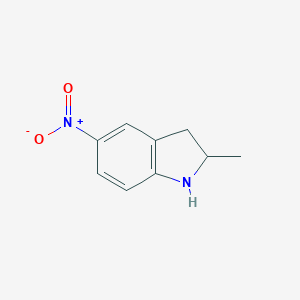
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves oxidative cyclization processes or electrophilic substitution reactions. For example, the oxidative cyclization of certain pyridine derivatives through cobalt(II) coordination has been shown to be a convenient route for the preparation of complex ligands, with structural analysis revealing planar conformations facilitated by stabilizing interactions (Garza-Ortiz et al., 2013)(Garza-Ortiz et al., 2013).
Molecular Structure Analysis
X-ray diffraction and ab initio calculations play a crucial role in determining the molecular structure of these compounds. These analyses have shown that certain conformers are more stable due to specific intra-molecular interactions, such as N → O interactions, which are critical for understanding the ligand's binding properties and its orientation when coordinating with metal ions (Garza-Ortiz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these ligands often lead to the formation of metal-ligand complexes exhibiting unique properties. For instance, the coordination behavior with different metal ions can lead to the formation of supramolecular assemblies or complexes with specific photophysical and electrochemical behaviors, as seen in studies involving d-metal complexes of related ligands (Byrne et al., 2014)(Byrne et al., 2014).
Scientific Research Applications
Selective Extraction of Americium(III) : It is used for selective extraction of americium(III) from an excess of europium(III) in nitric acid (Hudson et al., 2006).
Organic Light-Emitting Diodes (OLEDs) : It serves as a novel host material for efficient solution-processed blue- and green-emitting phosphorescent OLEDs (Tang et al., 2021).
Ligand for Spin-Crossover Complexes : The compound is an important ligand for spin-crossover complexes, which are of interest for their potential in molecular electronics and other applications (Santoro et al., 2015).
Catalyst in Chemical Reactions : It is used as a catalyst in reactions like ethylene oligomerization and Friedel-Crafts alkylation (Ojwach et al., 2009).
Synthesis of Supramolecular Chemistry Ligands : The compound acts as a central building block in synthesizing pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Organic Light-Emitting Material : It has potential as an organic light-emitting material, particularly in the blue light wave band (Sha Hong-bin, 2010).
Polymerization of Ethylene : It is active in the polymerization of ethylene when used in chromium(III) complexes (Hurtado et al., 2009).
Synthesis of More Stable Conformers : It has been utilized in the synthesis of more stable conformers through cobalt(II) coordination compounds (Garza-Ortiz et al., 2013).
properties
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357346 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine | |
CAS RN |
118949-63-6 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

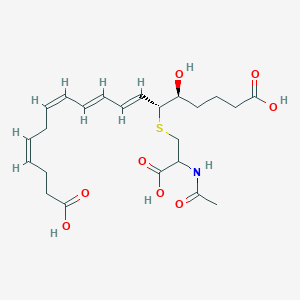
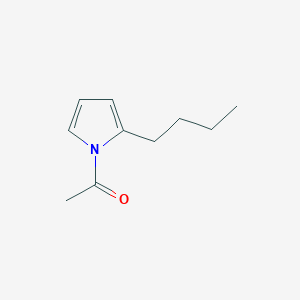

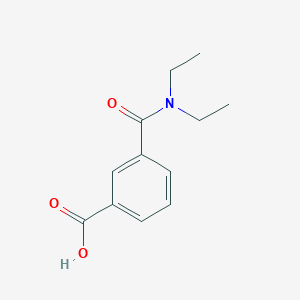
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

